Cas no 851944-54-2 (N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide is a specialized heterocyclic compound featuring a fused thiazolopyrimidine core with a carboxamide substituent. Its structural complexity, including the nitro and methoxy functional groups, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a scaffold for developing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its electron-withdrawing nitro group enhances reactivity, facilitating further derivatization. The thiazolopyrimidine moiety contributes to its stability and potential pharmacological properties, making it suitable for applications in drug discovery and organic synthesis. Proper handling and storage are recommended due to its reactive functional groups.
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide structure
851944-54-2 structure
Product Name:N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
CAS No:851944-54-2
MF:C14H10N4O5S
MW:346.318001270294
CID:6519876
Update Time:2025-10-05

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
    • N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
    • 5H-Thiazolo[3,2-a]pyrimidine-6-carboxamide, N-(2-methoxy-4-nitrophenyl)-5-oxo-
    • Inchi: 1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19)
    • InChI Key: CVONZLGHKPJKKO-UHFFFAOYSA-N
    • SMILES: C12SC=CN1C(=O)C(C(NC1=CC=C([N+]([O-])=O)C=C1OC)=O)=CN=2

Experimental Properties

  • Density: 1.62±0.1 g/cm3(Predicted)
  • pka: 9.89±0.70(Predicted)

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>

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Additional information on N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide

Professional Introduction to N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide (CAS No. 851944-54-2)

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide, identified by its CAS number 851944-54-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolo[3,2-b]pyrimidine class, a heterocyclic scaffold known for its broad spectrum of biological activities and potential therapeutic applications.

The structural composition of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide incorporates a combination of functional groups that contribute to its unique chemical properties and biological interactions. The presence of a nitro group at the 4-position of the phenyl ring and a methoxy group at the 2-position introduces electronic and steric effects that modulate the compound's reactivity and binding affinity. Additionally, the oxo group in the thiazolo[3,2-b]pyrimidine core enhances its potential as a pharmacophore in drug design.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Thiazolo[3,2-b]pyrimidines have emerged as particularly promising scaffolds due to their ability to interact with various biological targets. Studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, anticancer, and anti-viral properties. The specific arrangement of functional groups in N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide suggests that it may possess similar bioactivities, making it a valuable candidate for further investigation.

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the thiazolo[3,2-b]pyrimidine core typically involves cyclization reactions between thioamides and β-diketones or β-ketoesters. The subsequent functionalization with the nitrophenyl moiety and the carboxamide group further refines the compound's structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacological evaluation of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide has been conducted using both in vitro and in vivo models. In vitro studies have revealed that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, it has shown potential as an inhibitor of kinases involved in cancer cell proliferation and survival. Additionally, preliminary studies suggest that it may interact with viral proteases, making it a candidate for antiviral drug development.

The structural features of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide, particularly the nitro and methoxy substituents on the phenyl ring, play a crucial role in determining its biological activity. These groups can influence electronic distribution within the molecule, affecting its binding affinity to target proteins. Computational studies using molecular modeling techniques have been instrumental in understanding these interactions at a molecular level. These studies have helped identify key pharmacophoric elements within the compound that contribute to its therapeutic effects.

In conclusion, N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide (CAS No. 851944-54-2)

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